4-chloroquinoline-3-sulfonyl Chloride

説明

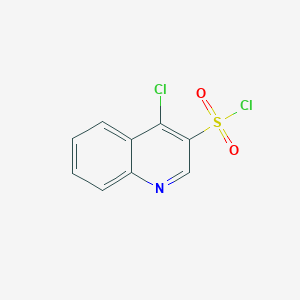

4-chloroquinoline-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

化学反応の分析

Types of Reactions: 4-chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Pharmaceutical Synthesis

4-Chloroquinoline-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the efficacy of drugs targeting infectious diseases and cancer.

Case Study: Antimalarial Compounds

Research has demonstrated that derivatives of quinoline, including those derived from this compound, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. A study synthesized several hybrids combining chloroquine with other pharmacophores, resulting in compounds that exhibited enhanced potency compared to their parent drugs .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | Activity Against P. falciparum | Yield (%) |

|---|---|---|

| Chloroquine | Moderate | - |

| Hybrid A | High | 85-90 |

| Hybrid B | Very High | 50-77 |

Bioconjugation Techniques

The compound is utilized in bioconjugation processes, which are essential for developing targeted drug delivery systems. By facilitating the attachment of biomolecules to surfaces or other molecules, it plays a vital role in enhancing the specificity and efficacy of therapeutic agents.

Application in Drug Delivery

In drug delivery systems, this compound has been employed to create conjugates that improve the pharmacokinetics of drugs by enabling targeted delivery to specific tissues or cells .

Fluorescent Probes

Another significant application of this compound is in the development of fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes and understanding biological mechanisms at a molecular level.

Example: Cellular Imaging

Studies have shown that compounds derived from this compound can be modified to produce fluorescent markers that allow researchers to track cellular activities in real time . This application is particularly valuable in cancer research, where understanding cell behavior can lead to better therapeutic strategies.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent to enhance the detection and quantification of various substances within complex mixtures. Its reactivity allows for improved sensitivity and specificity in analytical methods.

Use as a Reagent

The compound has been used successfully in various analytical techniques, including chromatography and mass spectrometry, contributing to advancements in the detection of biomolecules and environmental pollutants .

Material Science

The compound finds applications in material science, particularly in creating functional polymers with specific properties for industrial applications. Its unique chemical structure allows it to be incorporated into materials that require specific mechanical or thermal properties.

Development of Functional Polymers

Research indicates that polymers synthesized using this compound exhibit enhanced durability and resistance to environmental factors, making them suitable for a variety of industrial uses .

作用機序

The mechanism of action of 4-chloroquinoline-3-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .

類似化合物との比較

- 2-chloroquinoline-3-carbaldehyde

- 4-chloroquinoline-3-carboxylic acid

- 4-chloroquinoline-3-sulfonamide

Uniqueness: 4-chloroquinoline-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other quinoline derivatives that may lack this functional group .

生物活性

4-Chloroquinoline-3-sulfonyl chloride is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a chloro group at the 4-position and a sulfonyl chloride functional group at the 3-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its significant biological activities, including antimicrobial, antiviral, and anticancer properties.

The chemical formula of this compound is C₉H₆ClN₁O₂S. Its sulfonyl chloride moiety makes it highly reactive, allowing it to participate in diverse chemical reactions and modifications of biomolecules. This reactivity is crucial for its applications in biological research and drug development.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophiles, including proteins and nucleic acids. This interaction can lead to modifications that alter the function of target biomolecules, influencing various metabolic pathways. Notably, compounds with sulfonyl fluoride groups have been shown to interact with serine proteases, inhibiting their activity through covalent modification.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable effectiveness against various bacterial strains. For instance, studies have shown that certain derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Some derivatives demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance antiviral efficacy .

Anticancer Effects

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines. For example, studies involving leukemia cell lines revealed that certain derivatives could induce apoptosis and inhibit DNA synthesis, leading to significant cell cycle arrest at the G0/G1 phase . The compound's ability to modify proteins involved in cancer cell proliferation further underscores its potential as an anticancer agent.

Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against several human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The results indicated that the compound inhibited cell growth significantly, with IC50 values determined through quantitative metabolic assays .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.3 |

| HCT116 | 8.5 |

| CCRF-CEM | 5.0 |

| K562 | 10.1 |

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase isoforms (hCA I and hCA II), with varying degrees of inhibition observed across different derivatives .

| Enzyme | Ki (µM) |

|---|---|

| hCA I | 0.966 |

| hCA II | 0.083 |

特性

IUPAC Name |

4-chloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCXDQDFYWKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473808 | |

| Record name | 4-Chloroquinoline-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157494-40-1 | |

| Record name | 4-Chloroquinoline-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。